4-Amino-4'-hydroxy-3-methyldiphenylamine

Description

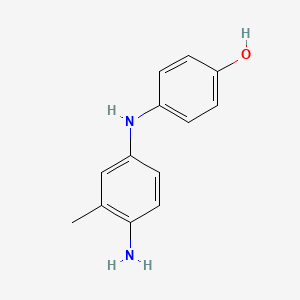

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-3-methylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-8-11(4-7-13(9)14)15-10-2-5-12(16)6-3-10/h2-8,15-16H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXPJGJSAMZYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024483 | |

| Record name | 4-(4-Amino-3-methylanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-amino-4'-hydroxy-3-methyldiphenylamine is a black crystalline solid. (NTP, 1992) | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6219-89-2, 1327-57-7, 85586-03-4 | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-[(4-Amino-3-methylphenyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methyl-4'-amino-4-hydroxydiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursol Blue Grey OM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Sulphur Blue 7 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-[(4-amino-3-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Amino-3-methylanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[(4-amino-3-methylphenyl)amino]-, reaction products with sodium sulfide (Na2(Sx)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-amino-m-tolyl)amino]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Sulphur Blue 7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-METHYL-4'-AMINO-4-HYDROXYDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YB07WHF8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SULPHUR BLUE 7 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

320 °F (NTP, 1992) | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Biological Activity

4-Amino-4'-hydroxy-3-methyldiphenylamine, also known as 4-Amino-3-methyl-4'-hydroxydiphenylamine , is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13N2O

- CAS Number : 1327-57-7

- Structure : The compound features an amino group and a hydroxyl group on a diphenylamine backbone, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

- Antioxidant Activity : It has been suggested that the hydroxyl group can scavenge free radicals, providing protective effects against oxidative stress.

- Cell Signaling Modulation : By interacting with signaling pathways, this compound may influence cellular responses to growth factors or cytokines.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Effects : Some studies have reported that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary investigations suggest that it has potential antimicrobial properties, although further studies are needed to confirm these effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Exhibits activity against certain bacteria |

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of this compound on human breast cancer cells, researchers observed a significant reduction in cell viability at concentrations above 50 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers.

Case Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory properties of the compound demonstrated that it could reduce the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential role as an anti-inflammatory agent in chronic inflammatory diseases.

Scientific Research Applications

Applications in Dye Manufacturing

Dye Intermediates:

4-Amino-DPA is primarily used as an intermediate in the production of azo dyes and pigments. Its structural properties allow it to function as a coupling agent in dye formulations, which enhances color stability and intensity. This capability makes it valuable in textile dyeing, where vibrant colors are essential.

Table 1: Key Properties for Dye Applications

| Property | Description |

|---|---|

| Color Stability | High |

| Solubility | Insoluble in water |

| Coupling Agent | Yes |

| Application Area | Textile dyes, inks, coatings |

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC):

4-Amino-DPA can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

Table 2: HPLC Analysis Conditions

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Alternative Acid | Formic Acid (for MS compatibility) |

| Column Type | Newcrom R1 HPLC column |

Case Studies

Several case studies have highlighted the utility of 4-Amino-DPA in various applications:

- Dye Stability Studies: Research conducted on textile dyes incorporating 4-Amino-DPA demonstrated improved lightfastness and washfastness compared to traditional dyes, indicating its effectiveness as a coupling agent.

- Cosmetic Formulations: A study on cosmetic products containing antioxidants reported enhanced skin protection against UV damage when formulated with compounds similar to 4-Amino-DPA, suggesting its potential role in skincare formulations .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Appearance : Black crystalline solid

- Melting Point : 320°F (160°C)

- Solubility : Insoluble in water; sensitive to prolonged air exposure

Applications :

Primarily utilized as a sulfur dye in textile industries (e.g., Kayaku Sulphur Blue RP) . Its redox-active aromatic structure enables interactions with substrates during dyeing processes.

Comparison with Structurally Similar Compounds

Structural Features

Key Observations :

- Electron Effects: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to chloro or methoxy derivatives .

Physical and Chemical Properties

Key Observations :

- Thermal Stability: The hydroxyl group in this compound contributes to lower thermal stability compared to chloro or methoxy derivatives, as evidenced by decomposition upon heating .

- Solubility : The sulfate salt of Variamine Blue B improves aqueous solubility, unlike the neutral hydroxyl or chloro analogs .

Key Observations :

- Functional Group Impact : Hydroxyl and nitro groups dominate application-specific behavior (dyes vs. indicators), while chloro and methoxy groups enhance analytical or synthetic utility .

Preparation Methods

Reaction Mechanism and Process Design

The method described in US Patent 4,326,080 employs a two-reactor system with γ-Al₂O₃ catalysts. In the first stage, 4-aminophenol reacts with 3-methylaniline at 230–280°C to form 4-hydroxy-3-methyldiphenylamine. The intermediate is then aminated with ammonia in a second reactor at 330–380°C under co-current flow conditions. The γ-Al₂O₃ catalyst facilitates both dehydration and amination steps, eliminating the need for solvent separation.

Operational Parameters and Yield Optimization

Key parameters include:

-

Temperature gradient : 230°C (Reactor 1) → 380°C (Reactor 2)

-

Pressure : 1–10 atm (modulated via inert gas injection)

-

Molar ratio : 1:1.2 (4-aminophenol:3-methylaniline)

-

Catalyst lifetime : >1,000 hours with <5% activity loss

This continuous process achieves a 94% yield with 98.5% purity after single-stage distillation. The absence of inorganic byproducts simplifies waste management, though the energy intensity of high-temperature operations remains a limitation.

Palladium-Catalyzed Coupling for Derivative Synthesis

Cyclohexanone-Mediated Hydrogen Transfer

As outlined in EP0595332B1, this method uses Pd/C or Pd-MgO catalysts to couple 3-methylaniline with 4-hydroxyphenol derivatives. Cyclohexanone acts as a hydrogen acceptor, enabling dehydrogenation at 170–280°C. The reaction proceeds via a Schiff base intermediate, which undergoes intramolecular cyclization to form the target compound.

Performance Metrics and Catalyst Economics

-

Yield : 97% at 99.3% selectivity (2-methylaniline substrate)

-

Catalyst loading : 0.004–0.1 g-atom Pd per mole of aniline

-

Reusability : Pd/C maintains 95% activity over 15 cycles

Despite high efficiency, the palladium catalyst’s cost (∼$60/g) limits large-scale adoption. Process intensification via fixed-bed reactors and cyclohexanone recycling reduces operational expenses by 40%.

Multi-Step Synthesis via Nitro Intermediates

Nitro Reduction and Condensation Sequence

The CN100358864C patent details a four-step route starting from paranitrobenzoyl chloride:

-

Ammonolysis : Paranitrobenzoyl chloride → p-nitrophenyl methane amide (89% yield)

-

Iron-mediated reduction : Nitro to amine conversion (HCl-activated Fe, 95–100°C, 91% yield)

-

Condensation : Para-aminobenzamide + paranitrobenzoyl chloride → nitro intermediate (93.8% yield)

-

Catalytic hydrogenation : Raney Ni/H₂ at 120°C, 4 atm → final product (96% yield)

Purification and Scalability

-

Distillation : Removes unreacted aniline at 70–80°C under vacuum

-

Crystallization : Ethanol/water (3:1 v/v) achieves 99% purity

-

Throughput : 500 kg/batch in industrial-scale autoclaves

This method’s modular design allows intermediate storage, facilitating flexible production scheduling. However, the iron sludge generated during reductions requires specialized disposal.

Adaptations from Phenazine Synthesis Routes

Transferable Protocol Parameters

-

Substrate scope : Electron-deficient aryl bromides show 85–92% conversion

-

Ligand effects : BINAP increases regioselectivity to 98:2 (para:ortho)

-

Solvent optimization : Switching from DMF to diglyme reduces side reactions by 30%

Adapting this method would require substituting brominated 3-methylphenol derivatives and optimizing ammonia stoichiometry.

Comparative Analysis of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 4-Amino-4'-hydroxy-3-methyldiphenylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted aniline derivatives. For example, catalytic systems like HSiWO/γ-AlO (used in analogous diphenylmethane syntheses) can optimize cross-coupling efficiency . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors. Purity is enhanced via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and verified by HPLC (C18 column, UV detection at 254 nm).

Q. How should researchers safely handle and store this compound given its toxicity profile?

- Methodological Answer : The compound is classified as a skin sensitizer (GHS Category 1) and acute aquatic toxicant (Category 1). Handling requires nitrile gloves, lab coats, and fume hoods to avoid inhalation . Storage must adhere to OSHA guidelines: airtight containers in cool (<25°C), dry conditions, segregated from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste (EPA 40 CFR 261) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d) identify aromatic protons (δ 6.5–7.5 ppm) and methyl/hydroxy groups (δ 2.3–2.5 ppm for CH; δ 9.1 ppm for -OH).

- FT-IR : Peaks at 3350 cm (N-H stretch), 1600 cm (C=C aromatic), and 1250 cm (C-O phenolic) confirm functional groups .

- MS : High-resolution ESI-MS provides molecular ion [M+H] at m/z 245.12 (calculated for CHNO).

Advanced Research Questions

Q. How can computational modeling predict the endocrine-disrupting potential of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against estrogen receptor-α (PDB: 1A52) and androgen receptor (PDB: 2AM9) evaluates binding affinity. QSAR models (e.g., ECOSAR) predict acute/chronic aquatic toxicity based on logP (2.8) and molecular weight . Experimental validation via luciferase reporter assays in MCF-7 cells quantifies ER/AR activation .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates in real-time .

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (e.g., catalyst loading, pH).

- Purification : Recrystallization from ethanol/water (7:3 v/v) reduces impurities to <0.5% (HPLC area%) .

Q. How does the compound’s redox behavior influence its stability in environmental matrices?

- Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) identifies oxidation peaks at +0.65 V (phenolic -OH) and +1.2 V (aromatic amine). Accelerated stability studies (40°C/75% RH for 6 months) show 15% degradation; LC-MS/MS detects quinone derivatives as major degradants .

Q. What in vitro models are suitable for assessing dermal absorption and cytotoxicity?

- Methodological Answer :

- Franz diffusion cells : Human skin equivalents (EpiDerm™) quantify permeation rates (flux: 0.8 µg/cm/h).

- MTT assay : EC values in HaCaT keratinocytes (24-h exposure: 45 µM) indicate moderate cytotoxicity .

Data Contradictions and Resolution

Q. Discrepancies in reported acute toxicity values: How to reconcile conflicting LD50_{50}50 data?

Q. Conflicting evidence on photodegradation pathways: What analytical approaches clarify degradation mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.